molecular formula C21H22N2O3 B10913812 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide CAS No. 794541-43-8

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B10913812
CAS No.: 794541-43-8
M. Wt: 350.4 g/mol
InChI Key: QLUHJWORLKMEJI-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide is a synthetic organic compound that features a benzamide core linked to a dimethylphenyl group and a dimethyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic conditions.

    Attachment of the Methoxy Group: The oxazole derivative is then reacted with a methoxy-containing reagent, such as methanol, in the presence of a base to introduce the methoxy group.

    Coupling with Benzamide: The final step involves coupling the oxazole derivative with a benzamide derivative. This can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the oxazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety could facilitate binding to specific molecular targets, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.

Uniqueness

The unique combination of the oxazole ring, methoxy group, and benzamide moiety in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

794541-43-8

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C21H22N2O3/c1-13-6-5-7-20(14(13)2)22-21(24)17-8-10-18(11-9-17)25-12-19-15(3)23-26-16(19)4/h5-11H,12H2,1-4H3,(H,22,24)

InChI Key

QLUHJWORLKMEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)C

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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